
5-Ethyl-2,2-dimethylmorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethyl-2,2-dimethylmorpholine is a chemical compound with the CAS Number: 1155144-02-7 . It has a molecular weight of 143.23 and is typically in liquid form .
Molecular Structure Analysis
The molecular structure of this compound consists of a morpholine ring, which is a six-membered ring with four carbon atoms, one oxygen atom, and one nitrogen atom. The ring is substituted with two methyl groups at the 2-position and an ethyl group at the 5-position . The InChI Code for this compound is 1S/C8H17NO/c1-4-7-5-10-8(2,3)6-9-7/h7,9H,4-6H2,1-3H3 .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Research on the synthesis and structural analysis of compounds related to 5-Ethyl-2,2-dimethylmorpholine demonstrates its importance in the development of new chemical entities. One study focused on the synthesis of a mecarbinate derivative for potential therapeutic applications, highlighting the use of 2,6-dimethylmorpholine derivatives in the synthesis process. This research provides insights into the molecular structure and vibrational spectral studies of these compounds, contributing to the understanding of their chemical properties and potential applications (Luo, Ma, Zhou, & Huang, 2019).
Molecular Structure and Vibrational Analysis
Another area of application involves detailed investigation into the molecular structure, vibrational analysis, and thermodynamic properties of specific 2,6-dimethylmorpholine derivatives. Through computational chemistry techniques, researchers have been able to predict the behavior and properties of these molecules, aiding in the design of new materials and drugs. This type of research underscores the role of this compound derivatives in advancing scientific understanding of molecular dynamics (Medetalibeyoğlu, Yüksek, & Özdemir, 2019).
Electrochemical Applications
The electrochemical fluorination of compounds containing 2,6-dimethylmorpholine groups has been studied, showing the potential for creating fluorinated derivatives with unique properties. This research indicates the application of this compound in developing new materials with specific chemical and physical properties, useful in various industrial and pharmacological contexts (Takashi, Fukaya, Ono, Hayashi, Soloshonok, & Okuhara, 1998).
Drug Development and Pharmacological Studies
In pharmacological research, derivatives of this compound have been evaluated for their potential as neurokinin-1 receptor antagonists, demonstrating the chemical's relevance in the discovery and development of new therapeutic agents. This highlights the application of this compound derivatives in medicinal chemistry, focusing on their potential to contribute to novel treatments for diseases and conditions (Harrison et al., 2001).
Safety and Hazards
The safety information available indicates that 5-Ethyl-2,2-dimethylmorpholine is potentially dangerous. It has hazard statements H227, H302, H314, and H335 . Precautionary measures include P210, P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P370+P378, P403+P233, P403+P235, P405, and P501 .
Propiedades
IUPAC Name |
5-ethyl-2,2-dimethylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-4-7-5-10-8(2,3)6-9-7/h7,9H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCWHJLDUXDZAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1COC(CN1)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-((3-chlorophenyl)carbamoyl)benzofuran-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2816514.png)
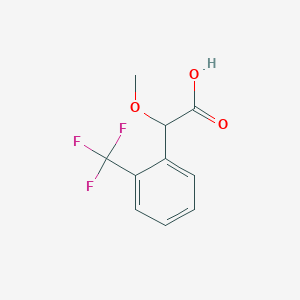
![3-(2-methoxyphenyl)-5-methyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2816518.png)
![Ethyl 4-methyl-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-piperidine]-1-carboxylate hydrochloride](/img/structure/B2816522.png)
![3-[(2,4-dichlorophenyl)methyl]-8-(4-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2816523.png)

![Tert-butyl 1-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate;hydrochloride](/img/structure/B2816525.png)
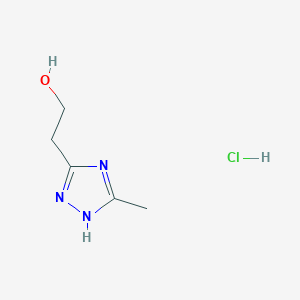
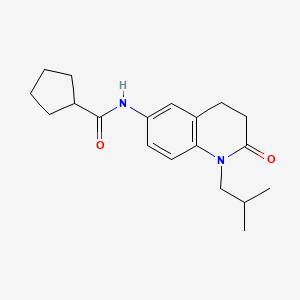

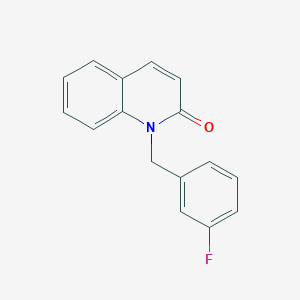
![[2-(Cyclopentyloxy)pyridin-4-yl]methanamine](/img/structure/B2816531.png)
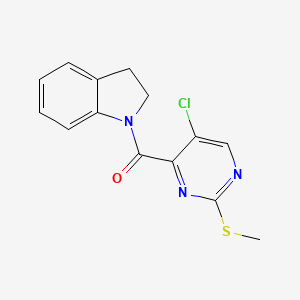
![4-chloro-2-{(E)-[(2-fluoro-4-methylphenyl)imino]methyl}phenol](/img/structure/B2816534.png)
